2,4-Dichloro-5-fluorobenzaldehyde
Description
Structural Features and Chemical Reactivity of Halogenated Benzaldehydes
The presence and positioning of halogen atoms on the benzaldehyde (B42025) ring are pivotal in defining the molecule's reactivity. Halogenated benzaldehydes are derivatives of benzaldehyde where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by halogen atoms such as fluorine, chlorine, bromine, or iodine. nih.gov These substitutions markedly alter the compound's chemical and physical characteristics, rendering them valuable as intermediates in various industrial applications. nih.gov
The aldehyde group is generally coplanar with the benzene ring, a structural feature that is influenced by the electronic effects of the halogen substituents. In the case of 2,4-Dichloro-5-fluorobenzaldehyde, the carbon-chlorine bond lengths are typically between 1.73 and 1.75 Ångströms, while the carbon-fluorine bond is shorter at about 1.35 Ångströms. This difference is attributed to fluorine's smaller atomic radius and greater electronegativity compared to chlorine.
The reactivity of halogenated benzaldehydes is a subject of extensive study. The halogen atoms, being electronegative, withdraw electron density from the aromatic ring, which in turn affects the reactivity of the aldehyde functional group. This electron-withdrawing effect can make the aldehyde carbon more electrophilic and susceptible to nucleophilic attack. Furthermore, the halogen substituents influence the orientation of further electrophilic aromatic substitution reactions. The reactivity of the halogens themselves in nucleophilic substitution reactions can vary, with α-halo aldehydes and ketones showing exceptional reactivity in SN2 displacement reactions. libretexts.org
The chemical behavior of this compound includes several key reactions:
Oxidation: It can be oxidized to form 2,4-dichloro-5-fluorobenzoic acid. smolecule.com
Reduction: Reduction processes can convert it to 2,4-dichloro-5-fluorobenzyl alcohol. smolecule.com
Condensation Reactions: It can undergo condensation reactions, such as the formation of Schiff bases, which points to its potential interactions with biological molecules. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃Cl₂FO nih.gov |
| Molecular Weight | 193.00 g/mol smolecule.comnih.gov |
| Melting Point | 39°C to 41°C smolecule.com |
| Appearance | Solid smolecule.com |
| IUPAC Name | This compound nih.gov |
| CAS Number | 86522-91-0 nih.gov |
Significance of this compound in Contemporary Chemical Synthesis
This compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries. smolecule.com Its trifunctionalized aromatic structure provides a versatile scaffold for the construction of more complex molecules.
In pharmaceutical research, derivatives of this compound are being investigated for their potential biological activities, including antitumor and antimicrobial properties. smolecule.com For instance, it has been used as a building block in the preparation of novel heterocyclic compounds with potential anticonvulsant activity. smolecule.com The biological activity is often attributed to its ability to interact with various enzymes and biological receptors, influenced by its halogenated structure. smolecule.com
In the field of material science, this compound and its derivatives are explored for the development of functional materials. smolecule.com Research has been conducted on its use in synthesizing fluorescent materials with potential applications in organic light-emitting diodes (OLEDs). smolecule.com The unique electronic properties conferred by the halogen atoms are instrumental in designing materials with specific optical and electronic characteristics. smolecule.com
Table 2: Applications of this compound in Synthesis
| Field | Application |
|---|---|
| Pharmaceuticals | Intermediate for synthesizing potential drug candidates, including anticonvulsants, antitumor, and antimicrobial agents. smolecule.com |
| Agrochemicals | Used as an intermediate in the production of pesticides. nih.gov |
| Material Science | Employed in the development of fluorescent materials for OLEDs and other functional materials like liquid crystals and organic semiconductors. smolecule.com |
| Dyes and Pigments | A valuable precursor in the synthesis of various dyes and pigments. nih.gov |
Historical Context of Fluorinated and Chlorinated Aromatic Aldehydes in Research
The study of halogenated aromatic compounds has a rich history. The first synthesis of an organofluorine compound was reported as early as 1835. nih.gov The formation of an aryl carbon-fluorine bond was first achieved in 1870. nih.gov A significant advancement came in 1927 with the Schiemann reaction, which provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium fluoroborates. nih.gov Another key development was the halogen exchange (HALEX) reaction, reported by Gottlieb in 1936, which involves the nucleophilic substitution of chlorine with fluorine using potassium fluoride (B91410). nih.gov
The chlorination of aromatic aldehydes has also been a long-standing area of research. Early methods involved reacting aromatic aldehydes with agents like phosphorus pentachloride to produce dichloromethylated or trichloromethylated aromatics. researchgate.net The direct chlorination of benzaldehyde can lead to different products depending on the reaction conditions. In the presence of a catalyst like anhydrous ferric chloride, chlorination occurs at the meta position of the aromatic ring. youtube.com In the absence of a catalyst, the reaction can lead to the formation of benzoyl chloride. youtube.comstackexchange.com
Over the years, research has focused on developing more efficient and selective methods for the synthesis of halogenated aromatic aldehydes due to their importance as intermediates. googleapis.com For instance, processes have been developed to produce fluorobenzaldehydes in good yield by reacting halogenated benzaldehydes with metal fluorides in the presence of specific catalysts. googleapis.com The ongoing interest in these compounds is driven by the unique properties that fluorine and chlorine impart to organic molecules, leading to the development of new pharmaceuticals, agrochemicals, and advanced materials. nih.govontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCCHXURNGWJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378835 | |
| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86522-91-0 | |
| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Mechanistic Studies of 2,4 Dichloro 5 Fluorobenzaldehyde
Nucleophilic Addition Reactions at the Aldehyde Moiety
The most characteristic reaction of aldehydes, including 2,4-Dichloro-5-fluorobenzaldehyde, is nucleophilic addition to the carbon-oxygen double bond. The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it a prime target for attack by nucleophiles.
The general mechanism for nucleophilic addition begins with the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon. This initial attack is the rate-determining step and results in the breaking of the C=O pi bond, with the electrons moving to the oxygen atom. This process leads to the formation of a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated, typically by a weak acid or the solvent, to yield the final alcohol product. These reactions are distinct from nucleophilic substitutions as aldehydes lack a suitable leaving group.
The stereoselectivity of this reaction depends on the nature of the nucleophile and the substrate. Since the carbonyl group is planar (sp² hybridized), the nucleophile can attack from either face of the molecule. If the addition of the nucleophile creates a new stereocenter, and neither the starting material nor the nucleophile is chiral, a racemic mixture of enantiomers is typically formed.
General Scheme for Nucleophilic Addition
| Reactant | Nucleophile (Nu⁻) | Intermediate | Product |
|---|---|---|---|
| This compound | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li), Hydrides (H⁻ from NaBH₄ or LiAlH₄), Cyanide (CN⁻) | Tetrahedral Alkoxide | Secondary Alcohol |
Condensation Reactions for Complex Molecule Synthesis
Condensation reactions involving the aldehyde functionality are powerful tools for constructing more complex molecules. These reactions typically involve a nucleophilic addition followed by a dehydration step.
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base catalyst. doubtnut.com
For this compound, the reaction proceeds by the deprotonation of the active methylene compound (e.g., malononitrile, diethyl malonate) by a base like piperidine (B6355638) or pyridine (B92270) to form a resonance-stabilized carbanion. quora.comyoutube.com This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated product. doubtnut.com These products are valuable intermediates in organic synthesis.
Examples of Knoevenagel Condensation Reactants
| Aldehyde | Active Methylene Compound | Catalyst |
|---|---|---|
| This compound | Malononitrile | Piperidine |
| This compound | Diethyl malonate | Pyridine |
| This compound | Ethyl acetoacetate | Acetic Anhydride/Pyridine |
Schiff Base Formation and Related Transformations
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. The reaction of this compound with a primary amine involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon. sarthaks.combyjus.com This addition forms an unstable carbinolamine intermediate. The carbinolamine is then protonated at the oxygen, turning the hydroxyl group into a good leaving group (water), which is subsequently eliminated to form a C=N double bond, yielding the Schiff base. nih.govyoutube.com This reaction is generally reversible and often requires the removal of water to drive it to completion.
Schiff bases derived from this compound are important ligands in coordination chemistry and can be used to synthesize various metal complexes. sarthaks.combyjus.com
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, are fundamental reactions for benzene and its derivatives. However, the reactivity of the benzene ring in this compound towards electrophiles is severely diminished.
This deactivation is due to the strong electron-withdrawing effects of the substituents. The aldehyde group (-CHO) is a powerful deactivating group due to both induction and resonance (-I and -M effects), directing incoming electrophiles to the meta position. doubtnut.comorganicmystery.com The halogen atoms (Cl and F) are also deactivating due to their inductive effect (-I), although their lone pairs can exert a weak resonance-donating effect (+M), making them ortho, para-directors. uci.edu
In this compound, the cumulative inductive withdrawal from three halogen atoms and the potent deactivating nature of the aldehyde group make the aromatic ring extremely electron-poor. sarthaks.comdoubtnut.com Consequently, electrophilic aromatic substitution is very difficult and requires harsh reaction conditions, if it occurs at all. The ring is significantly less reactive than benzene itself. quora.comsarthaks.com
Reactivity of Halogen Substituents in Functionalization
While the halogen atoms deactivate the ring towards electrophilic attack, they activate it for nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks an aryl halide and replaces the halogen. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comorgoreview.com
In this compound, the aldehyde group is para to the fluorine atom at C5 and ortho to the chlorine atom at C4. This positioning, along with the other electron-withdrawing halogens, makes the ring highly susceptible to nucleophilic attack.
The mechanism involves two steps:
Addition: The nucleophile attacks the carbon bearing a halogen, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). youtube.com This is typically the rate-determining step.
Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.
Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than chloride, bromide, or iodide. This is counterintuitive based on leaving group ability in SN1/SN2 reactions. The reason is that the rate-limiting step is the initial attack of the nucleophile. The highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and strongly stabilizes the intermediate Meisenheimer complex, thus accelerating the reaction rate. reddit.com Therefore, in reactions with this compound, a nucleophile is most likely to displace the fluorine atom at C5.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of strong electron-withdrawing groups (the aldehyde and the halogens themselves) activates the benzene ring of this compound towards nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms. The reaction generally proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
The regioselectivity of SNAr reactions on this substrate is influenced by both electronic and steric factors. The aldehyde group, being a meta-director for electrophilic substitution, is an ortho, para-director for nucleophilic substitution, activating the positions ortho and para to it. In this compound, this corresponds to the C-2 and C-4 positions, where the chlorine atoms are located.
Research has shown that under certain conditions, both chlorine atoms can be displaced. For instance, the reaction with dimethylamine, generated in situ from the thermal decomposition of N,N-dimethylformamide (DMF) assisted by potassium hydroxide, results in the substitution of both chloro groups to yield 2,4-bis(dimethylamino)-5-fluorobenzaldehyde. nih.gov This demonstrates the susceptibility of the C-Cl bonds to nucleophilic attack.
Table 1: Nucleophilic Aromatic Substitution of this compound
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
|---|
The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to their trend in SN1/SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate. However, the C-F bond is the strongest carbon-halogen bond. In the case of this compound, the substitution of chlorine is observed, which can be attributed to the C-Cl bond being significantly weaker than the C-F bond, making it a better leaving group in the second, elimination step of the reaction.
Mechanistic studies on analogous polyhalogenated benzaldehydes suggest that the reaction pathway can be complex. For example, with nucleophiles like sodium methoxide, it is proposed that the nucleophile may first add to the electrophilic aldehyde group to form a hemiacetal. wuxibiology.com This intermediate then undergoes the intramolecular or intermolecular SNAr reaction, where the newly formed alkoxide can displace one of the adjacent halogens. wuxibiology.com This initial interaction with the aldehyde group can influence the regioselectivity of the subsequent substitution.
Cross-Coupling Reactions at Halogenated Sites
The carbon-halogen bonds in this compound serve as handles for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The most common of these are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which typically employ palladium catalysts. organic-chemistry.orgwikipedia.orgmdpi.comlibretexts.org
The general mechanism for these reactions involves a catalytic cycle consisting of three main steps:
Oxidative Addition : The low-valent palladium catalyst inserts into the carbon-halogen bond of the aryl halide. This step is generally the rate-determining step. libretexts.org
Transmetalation (for Suzuki and similar reactions) or Olefin/Amine Coordination and Insertion (for Heck and Buchwald-Hartwig reactions): The second coupling partner is transferred to the palladium center.
Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active palladium(0) catalyst. libretexts.org
The reactivity of the different halogen sites in this compound is expected to vary. In palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides is typically I > Br > OTf > Cl > F. Therefore, the C-Cl bonds are significantly more reactive than the C-F bond. Selective coupling at one of the chlorine atoms is anticipated.
Studies on similar dihalosubstituted aromatic and heteroaromatic compounds provide insight into the expected regioselectivity. In systems like 2,4-dichloropyrimidines and 3,5-dichloro-1,2,4-thiadiazole, Suzuki-Miyaura coupling can be controlled to occur selectively at one position, often the more electronically activated site. nih.govresearchgate.net For this compound, the chlorine at the C-4 position is para to the electron-withdrawing aldehyde group and is flanked by two other halogens, making it the most likely site for initial oxidative addition. By carefully selecting the catalyst, ligands, and reaction conditions (e.g., temperature, reaction time), it is often possible to achieve monosubstitution, leaving the second chlorine and the fluorine atom intact for subsequent transformations.
Table 2: Predicted Regioselectivity in Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Predicted Major Product (Monosubstitution) | Rationale |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 2-Chloro-5-fluoro-4-arylbenzaldehyde | The C4-Cl bond is most activated by the para-aldehyde group. |
| Heck | Alkene (e.g., Styrene) | 2-Chloro-5-fluoro-4-vinylbenzaldehyde | Higher reactivity of C-Cl over C-F bond; C4 position is electronically favored. |
| Buchwald-Hartwig | Amine (e.g., Aniline) | 4-Amino-2-chloro-5-fluorobenzaldehyde | Preferential oxidative addition at the C4-Cl bond. |
While specific documented examples for this compound are not abundant in readily available literature, the established principles of cross-coupling chemistry strongly suggest its utility as a building block for the synthesis of complex, polysubstituted aromatic compounds.
Rearrangement Reactions and Side Product Formation
In addition to the primary substitution and coupling reactions, this compound can be involved in or lead to the formation of other products through rearrangements or side reactions.
The aldehyde functionality itself is prone to certain side reactions. Under oxidative conditions, it can be converted to the corresponding 2,4-dichloro-5-fluorobenzoic acid . smolecule.com Conversely, reducing agents can transform it into 2,4-dichloro-5-fluorobenzyl alcohol . smolecule.com
The combination of the aldehyde group and the adjacent halogenated ring makes this compound a potential precursor for the synthesis of heterocyclic systems. For example, condensation with amine-containing nucleophiles can lead to the formation of imines, which may subsequently undergo intramolecular cyclization. The reaction with species like o-aminobenzylamines could potentially lead to the formation of quinazoline (B50416) scaffolds, a common motif in medicinal chemistry. organic-chemistry.orgfrontiersin.org Such transformations often involve a sequence of condensation, substitution, and sometimes rearrangement steps.
Side product formation in reactions involving aryl halides can also include hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. This is more common under catalytic hydrogenation conditions but can sometimes be observed as a minor pathway in cross-coupling reactions.
Furthermore, reactions involving strong bases or high temperatures can sometimes lead to unexpected rearrangements or elimination-addition reactions proceeding through a benzyne-type intermediate, although the strong electron-withdrawing nature of the substituents makes an SNAr pathway more likely. In reactions with certain nucleophiles, side reactions at the aldehyde group, such as Cannizzaro-type disproportionation in the presence of a strong base, could also be a competing pathway, although this is less common for aldehydes bearing electron-withdrawing groups.
Computational and Theoretical Chemistry of 2,4 Dichloro 5 Fluorobenzaldehyde
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of 2,4-Dichloro-5-fluorobenzaldehyde.
DFT studies, often employing basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of this compound. nih.govbeilstein-journals.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The presence of three halogen substituents (two chlorine atoms and one fluorine atom) and an aldehyde group on the benzene (B151609) ring creates a complex electronic environment. DFT methods are adept at modeling the electron distribution and the effects of these substituents on the aromatic system. nih.gov The calculated geometric parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov
Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 | - |
| C-H (aromatic) | ~1.08 | - | - |
| C-Cl | ~1.74 | - | - |
| C-F | ~1.35 | - | - |
| C-C (aldehyde) | ~1.48 | - | - |
| C=O | ~1.21 | - | - |
| C-H (aldehyde) | ~1.11 | - | - |
| C-C-C (aromatic) | - | 118 - 122 | - |
| C-C-Cl | - | ~119 | - |
| C-C-F | - | ~119 | - |
| C-C-C (aldehyde) | - | ~121 | - |
| O=C-H | - | ~124 | - |
| Ring-CHO | - | - | Planar/Near-Planar |
Note: These are typical, predicted values from DFT calculations and may vary slightly depending on the specific computational method and basis set used.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in predicting the chemical reactivity of a molecule. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a smaller gap suggests higher reactivity. nih.govajchem-a.com
For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom of the aldehyde group, while the LUMO is often centered on the carbonyl carbon and the aromatic ring. This distribution suggests that the molecule is susceptible to both electrophilic and nucleophilic attacks at different sites. The electron-withdrawing nature of the chlorine and fluorine atoms influences the energy levels of these frontier orbitals.
Table 2: Predicted HOMO-LUMO Properties of this compound
| Property | Predicted Value |
| HOMO Energy | ~ -7.0 to -8.0 eV |
| LUMO Energy | ~ -2.0 to -3.0 eV |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |
Note: These values are estimations based on typical DFT calculations for similar halogenated benzaldehydes.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values. researchgate.net For this compound, the regions of negative electrostatic potential (typically shown in red or yellow) are concentrated around the electronegative oxygen and halogen atoms, indicating these are sites prone to electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) are usually found around the hydrogen atoms, particularly the aldehydic proton, making them susceptible to nucleophilic attack. researchgate.net
Conformational Analysis and Intramolecular Interactions
The rotational barrier of the aldehyde group (-CHO) relative to the benzene ring determines the conformational preferences of this compound. Theoretical calculations can predict the most stable conformers. For many substituted benzaldehydes, a planar conformation is the most stable due to conjugation between the carbonyl group and the aromatic π-system. acs.org However, steric hindrance from the ortho-substituent (in this case, a chlorine atom) can influence the rotational barrier and the planarity of the molecule. acs.org
Intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···O or C-H···F), can also play a role in stabilizing certain conformations. beilstein-journals.orgresearchgate.net For instance, an interaction between the aldehydic hydrogen and the ortho-chlorine atom could influence the preferred orientation of the aldehyde group. Computational studies on similar molecules, like 2-bromo-5-fluorobenzaldehyde, have shown the existence of O-trans and O-cis isomers, with the O-trans isomer being more stable. nih.gov
Spectroscopic Property Predictions
Computational chemistry is highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.
Theoretical vibrational analysis using DFT methods can predict the infrared (FTIR) and Raman active vibrational modes of this compound. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled to better match experimental results due to the approximations inherent in the computational methods. nih.gov
The analysis helps in the assignment of the observed experimental bands to specific vibrational modes of the molecule, such as the characteristic C=O stretching of the aldehyde group, C-Cl stretching, C-F stretching, and various aromatic ring vibrations. researchgate.netresearchgate.net For example, the C=O stretching frequency is sensitive to the electronic effects of the substituents on the ring. The predicted spectra for similar molecules have shown excellent agreement with experimental spectra. nih.gov
Table 3: Predicted and Observed Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Predicted (Scaled) Frequency (cm⁻¹) |
| C-H (aldehyde) stretch | ~2850 |
| C=O stretch | ~1700 |
| C-C (aromatic) stretch | 1400 - 1600 |
| C-F stretch | 1200 - 1250 |
| C-Cl stretch | 600 - 800 |
Note: These are approximate frequency ranges and can be influenced by the specific computational method and the molecular environment.
NMR Chemical Shift Predictions (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational chemistry offers powerful tools to predict NMR chemical shifts, which can aid in the assignment of experimental spectra and the confirmation of chemical structures. For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is of particular interest due to the presence of magnetically active nuclei in a complex electronic environment.
Methodology
The prediction of NMR chemical shifts is typically performed using quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method due to its balance of accuracy and computational cost. The process generally involves:
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is crucial as the chemical shifts are highly dependent on the molecular geometry.
Magnetic Shielding Tensor Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated. This is often done using the Gauge-Including Atomic Orbital (GIAO) method, which is effective in mitigating the gauge-origin problem.
Chemical Shift Calculation: The isotropic shielding value (σ_iso) is obtained by averaging the diagonal elements of the shielding tensor. The chemical shift (δ) is then calculated by subtracting the isotropic shielding value of the nucleus in the target molecule from the isotropic shielding value of a reference compound (e.g., Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F), according to the equation: δ_sample = (σ_ref - σ_sample) / (1 - σ_ref).
Predicted NMR Data
Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound Predicted values are illustrative and based on methodologies applied to similar compounds.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|---|
| ¹H | H-3 | Value | Value |
| H-6 | Value | Value | |
| CHO | Value | Value | |
| ¹³C | C-1 (CHO) | Value | Value |
| C-2 | Value | Value | |
| C-3 | Value | Value | |
| C-4 | Value | Value | |
| C-5 | Value | Value | |
| C-6 | Value | Value | |
| CHO | Value | Value | |
| ¹⁹F | F at C-5 | Value | Value |
Detailed Research Findings
Research on other fluorinated aromatic compounds has shown that DFT methods can predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often with a root-mean-square error of a few parts per million. nih.gov The accuracy of these predictions is sensitive to the choice of functional and basis set, as well as the treatment of solvent effects. nih.gov For instance, studies on fluoroarenes have demonstrated that including explicit solvent molecules in the computational model can significantly improve the accuracy of the predicted chemical shifts. nih.gov The prediction of proton and carbon chemical shifts is also well-established, with modern computational methods providing reliable data that can be used to resolve ambiguities in spectral assignments.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and to calculate activation energies, thereby providing a detailed understanding of the reaction pathway. For a molecule like this compound, computational methods can be applied to study a variety of reactions, such as nucleophilic additions to the carbonyl group or nucleophilic aromatic substitutions.
Methodology
The elucidation of a reaction mechanism using computational methods typically involves the following steps:
Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their minimum energy structures.
Transition State Searching: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A minimum energy structure (reactant, product, or intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the desired reactants and products.
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate reaction and activation energies.
Application to Reactions of this compound
While specific computational studies on the reaction mechanisms of this compound are not prevalent in the searched literature, the methodologies can be illustrated by considering reactions common to substituted benzaldehydes.
Table 2: Illustrative Computational Data for a Hypothetical Reaction of this compound This table represents the type of data that would be generated from a computational study of a reaction mechanism.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å or °) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| Nucleophilic addition of a generic nucleophile (Nu⁻) to the carbonyl group | Reactants | 0.0 | - | - |
| Transition State | Value | C-Nu bond forming, C=O bond lengthening | Value | |
| Product | Value | - | - |
Detailed Research Findings
Computational studies on related systems, such as the reaction of fluoroarenes with organometallic reagents, have successfully used DFT to elucidate the reaction mechanism. rsc.org These studies have shown that it is possible to distinguish between different possible pathways, such as concerted versus stepwise mechanisms, by comparing the calculated activation barriers. For example, in the C-F bond activation of fluoroarenes, computational analysis has revealed the importance of ortho-substituents in stabilizing the transition state. rsc.org Similar approaches could be applied to understand the reactivity of the aldehyde group and the halogenated aromatic ring in this compound. For instance, the electronic effects of the chloro and fluoro substituents on the electrophilicity of the carbonyl carbon and on the stability of intermediates in nucleophilic aromatic substitution could be quantified through computational analysis.
Advanced Applications As a Synthetic Building Block in Specialized Fields
Pharmaceutical and Medicinal Chemistry Intermediates
The compound serves as a crucial starting material for a variety of pharmaceutical intermediates, contributing to the synthesis of a wide range of therapeutic agents.
Precursor for Active Pharmaceutical Ingredients (APIs)
2,4-Dichloro-5-fluorobenzaldehyde is a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). It serves as a starting material for creating more complex molecular architectures with desired pharmacological activities. For instance, it is utilized in the preparation of novel heterocyclic compounds that have shown potential as anticonvulsant agents. smolecule.com The reactivity of the aldehyde group, combined with the influence of the halogen substituents, allows for its incorporation into diverse molecular scaffolds destined for therapeutic use. smolecule.com
Synthesis of Fluorine-Containing Drugs
The presence of a fluorine atom in this compound makes it an important precursor in the development of fluorine-containing drugs. avolsenchem.com Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance the metabolic stability, bioavailability, and binding affinity of a drug molecule. acs.orgdntb.gov.ua The substitution of hydrogen with fluorine has become a common and effective strategy in drug discovery to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. acs.org This compound provides a readily available source for introducing a fluorinated phenyl group into a target drug molecule.
Development of Antimicrobial Agents
Research has explored the use of derivatives of this compound in the development of new antimicrobial agents. dovepress.com The structural framework of this compound can be modified to create novel molecules with potential activity against various pathogens. The presence of halogen atoms can contribute to the antimicrobial efficacy of the resulting compounds. For example, derivatives of similar halogenated benzaldehydes have been investigated for their ability to inhibit the growth of bacteria and fungi. researchgate.net The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains of bacteria. nih.gov
Intermediates for Compounds with Anti-inflammatory Properties
Derivatives of benzaldehyde (B42025) have shown promise in the development of compounds with anti-inflammatory properties. nih.govnih.gov While direct studies on this compound's role in anti-inflammatory agents are not extensively detailed in the provided results, the synthesis of various 2,4-diaryl-5(4H)-imidazolones, which exhibit anti-inflammatory activity, often starts from substituted benzaldehydes. mdpi.com The core benzaldehyde structure serves as a scaffold that can be chemically modified to interact with biological targets involved in the inflammatory response.
Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway and a validated target for antimicrobial and anticancer drugs. nih.gov The synthesis of novel DHFR inhibitors often involves the use of substituted benzaldehydes. For instance, the synthesis of certain 4-piperidine-based thiosemicarbazones, which have shown inhibitory activity against DHFR, starts with the reaction of piperidine (B6355638) with 4-fluorobenzaldehyde. nih.gov This highlights the utility of halogenated benzaldehydes as starting materials for creating molecules that can fit into the active site of DHFR and inhibit its function. nih.gov
Agrochemical and Pesticide Synthesis
In addition to its pharmaceutical applications, this compound and its derivatives are important intermediates in the agrochemical industry. google.com They are used in the synthesis of various pesticides, including herbicides, insecticides, and fungicides. nih.gov The introduction of fluorine and chlorine atoms can enhance the efficacy and selectivity of these agrochemicals. nih.gov The lipophilicity conferred by the halogen atoms can improve the penetration of the pesticide through the waxy cuticles of plants or the exoskeletons of insects. nih.gov
Materials Science and Advanced Polymer Synthesis
In the realm of materials science, the incorporation of fluorine into organic molecules can lead to significant alterations in their chemical, physical, and biological characteristics. Fluorinated compounds are utilized as polymer additives and nucleating agents. google.com The synthesis of fluoropolymers can be achieved either through the polymerization of fluorine-containing monomers or by chemical modification of non-fluorinated parent polymers. researchgate.net
This compound is an important intermediate for producing other fluorinated aromatic compounds. google.com The presence of fluorine, the most electronegative element, along with chlorine atoms on the benzaldehyde ring, creates a unique electronic environment. This structure is a valuable starting point for synthesizing a range of fluorinated derivatives intended for use in functional materials. google.com For instance, halogenated benzaldehydes are precursors in the synthesis of materials with specific applications, such as polymer additives. google.com The Wittig reaction of perfluorohalogenated benzaldehydes has been studied to create functional monomers for halogen bond-driven smart polymer materials. chemrxiv.org
The general synthetic utility of fluorinated benzaldehydes allows for their conversion into a variety of other compounds. They can undergo oxidation to form the corresponding benzoic acid or be reduced to the alcohol form. These transformations open pathways to a broader class of fluorinated aromatic molecules, each with potential applications in materials science.
Development of Novel Chemical Entities
The development of novel chemical entities (NCEs), particularly for medicinal and agrochemical research, relies on the availability of versatile chemical building blocks. This compound serves this purpose effectively. Its structural features—the aldehyde functional group and the specific pattern of halogenation—make it a key starting material for synthesizing potential drug candidates and other biologically active molecules. The halogen atoms can influence the molecule's interactions with biological targets and affect properties like bioavailability.
Diversification of Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry. This compound is a pivotal starting material for the synthesis of various substituted heterocyclic systems, including derivatives of thiadiazole, oxadiazole, and triazolothiazolidinone. The aldehyde group provides a reactive site for condensation and cyclization reactions, which are fundamental steps in the construction of these ring systems.
Thiadiazoles are a class of five-membered heterocyclic compounds known for a wide range of pharmacological activities. A common route to synthesize 1,3,4-thiadiazole (B1197879) derivatives involves the cyclization of an aromatic aldehyde with thiosemicarbazide. In this reaction, this compound can serve as the aldehyde component. The initial condensation reaction forms a thiosemicarbazone intermediate, which then undergoes oxidative cyclization to yield the final 2,5-disubstituted-1,3,4-thiadiazole. The resulting derivatives incorporate the 2,4-dichloro-5-fluorophenyl moiety, which can be further studied for various applications.
General Synthesis of Thiadiazole Derivatives
| Reactant 1 | Reactant 2 | Key Step | Product Class |
|---|---|---|---|
| Aromatic Aldehyde (e.g., this compound) | Thiosemicarbazide | Condensation & Oxidative Cyclization | 2-Aryl-5-amino-1,3,4-thiadiazole |
1,2,4-Oxadiazole and 1,3,4-Oxadiazole derivatives are another important class of heterocyclic compounds with diverse biological activities. researchgate.net The synthesis of these compounds often begins with an aromatic carboxylic acid or its derivatives. This compound can be readily oxidized to its corresponding carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid. This acid can then be converted into an acid chloride or reacted with a coupling agent to form an intermediate that cyclizes with a suitable partner, such as an amidoxime (B1450833) (for 1,2,4-oxadiazoles) or a hydrazide followed by a dehydrating agent (for 1,3,4-oxadiazoles), to form the desired heterocyclic ring.
General Synthesis Pathway to Oxadiazole Derivatives
| Starting Material | Intermediate | Key Reaction | Product Class |
|---|---|---|---|
| This compound | 2,4-Dichloro-5-fluorobenzoic Acid | Oxidation | 1,2,4- or 1,3,4-Oxadiazole Derivatives |
The synthesis of complex heterocyclic systems like triazolothiazolidinones can also utilize this compound as a key starting material. A crucial step in building such structures is the Knoevenagel condensation. rsc.orgresearchgate.net This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as thiazolidine-2,4-dione. rsc.org The reaction between this compound and thiazolidine-2,4-dione yields a 5-arylidene-thiazolidine-2,4-dione derivative. researchgate.net This intermediate, containing the dichlorofluorophenyl group, is a precursor that can undergo further reactions, such as Michael addition followed by cyclization with a triazole precursor, to construct the more complex triazolothiazolidinone framework.
Knoevenagel Condensation for Thiazolidinone Synthesis
| Aldehyde Component | Active Methylene Component | Reaction Type | Intermediate Product |
|---|---|---|---|
| This compound | Thiazolidine-2,4-dione | Knoevenagel Condensation | 5-(2,4-dichloro-5-fluorobenzylidene)thiazolidine-2,4-dione |
Analytical Method Development and Validation for 2,4 Dichloro 5 Fluorobenzaldehyde
Chromatographic Techniques
Chromatography is a fundamental technique for separating and quantifying 2,4-Dichloro-5-fluorobenzaldehyde. Both gas and liquid chromatography offer distinct advantages for its analysis.
Gas Chromatography (GC) for Purity and Isomer Separation
Gas chromatography is a highly effective method for assessing the purity of this compound and for separating it from its various isomers. The separation in GC is governed by the compound's volatility and its interaction with the stationary phase of the column.
For halogenated aromatic compounds like this, the choice of the stationary phase is critical. While nonpolar columns can separate compounds based on boiling point differences, achieving resolution between structurally similar isomers often requires a more selective stationary phase. researchgate.net A mid-polarity stationary phase, such as one containing cyanopropyl groups (e.g., DB-624), is often effective. researchgate.net The dipole-dipole interactions between the polar stationary phase and the polar benzaldehyde (B42025) isomers enhance separation. researchgate.net
Temperature programming is another key parameter. rsc.org Starting at a lower temperature allows for the separation of more volatile impurities, and then gradually increasing the temperature helps to elute the main compound and any higher-boiling isomers with good peak shape. rsc.org A flame ionization detector (FID) is commonly used for its reliability and broad response to organic compounds. Method validation would be performed according to ICH guidelines, establishing specificity, linearity, accuracy, and precision. researchgate.netrsc.org
Table 1: Illustrative Gas Chromatography (GC) Parameters
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Column | DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) | Provides selectivity for separating polar isomers. researchgate.net |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard capillary column dimensions for high resolution. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. libretexts.org |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | Separates compounds with a range of boiling points. rsc.org |
| Detector | Flame Ionization Detector (FID) | General-purpose detector for organic compounds. researchgate.net |
| Detector Temp | 280 °C | Prevents condensation of analytes. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly useful for less volatile impurities or when derivatization is employed. For aromatic aldehydes, a common approach involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). auroraprosci.com This reaction converts the aldehyde into a more stable hydrazone derivative, which has strong UV absorbance, enhancing detection sensitivity. auroraprosci.comwaters.com
The separation is typically achieved using reversed-phase chromatography. A C18 column is the most common choice, where the nonpolar stationary phase separates compounds based on their hydrophobicity. waters.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. auroraprosci.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components. Detection is commonly performed with a UV-Vis or Diode Array Detector (DAD) set to the wavelength of maximum absorbance for the DNPH derivative (around 360 nm). auroraprosci.com
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reversed-phase column for separating organic molecules. waters.com |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The non-polar (organic) component of the mobile phase. auroraprosci.com |
| Gradient | Start at 50% B, increase to 95% B over 15 minutes | Elutes compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. auroraprosci.com |
| Column Temp | 30 °C | Ensures reproducible retention times. auroraprosci.com |
| Detector | UV-Vis / DAD at 360 nm (for DNPH derivative) | Highly sensitive detection for the derivatized aldehyde. auroraprosci.com |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural confirmation of this compound. Each technique provides unique information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, two signals are expected in the aromatic region and one in the aldehydic region. The two aromatic protons will appear as doublets due to coupling with each other and will also show smaller couplings to the fluorine atom. The aldehydic proton will appear as a singlet at a characteristic downfield shift (around 10 ppm).
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum will show seven distinct signals: one for the carbonyl carbon (highly deshielded, ~185-195 ppm), and six for the aromatic carbons, whose chemical shifts are influenced by the attached halogen and aldehyde substituents.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial characterization technique. wikipedia.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive. wikipedia.orgazom.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment. azom.comnih.gov For a fluorine atom on a benzene (B151609) ring, the signal is expected in the range of -100 to -150 ppm relative to a standard like CFCl₃. The signal will be split into a multiplet due to coupling with the two neighboring aromatic protons (ortho and meta H-F coupling). azom.com
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~10.1 | s | Aldehydic proton (CHO). |
| ¹H | ~7.8 | d (JH-H) | Aromatic proton ortho to aldehyde. |
| ¹H | ~7.6 | d (JH-F) | Aromatic proton ortho to fluorine. |
| ¹³C | ~188 | s | Carbonyl carbon (C=O). |
| ¹³C | ~160 (d, JC-F ≈ 250 Hz) | d | Carbon directly bonded to fluorine (C-F). |
| ¹³C | ~115-140 | m | 5 other distinct aromatic carbon signals. |
| ¹⁹F | ~ -110 to -130 | dd | Coupling to two aromatic protons. wikipedia.orgazom.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde is the most prominent feature, typically appearing around 1700-1720 cm⁻¹. Other important signals include the aldehydic C-H stretch near 2850 and 2750 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. The vibrations for the carbon-halogen bonds (C-Cl and C-F) will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. biophysics.org
Table 4: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2850, 2750 | Aldehydic C-H Stretch | Medium-Weak |
| 1715-1700 | Aldehydic C=O Stretch | Strong, Sharp |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |
| 1280-1200 | C-F Stretch | Strong |
| 850-750 | C-Cl Stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The exact mass of this compound (C₇H₃Cl₂FO) is 191.9545 Da. waters.com
The mass spectrum will show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion: an M⁺ peak, an (M+2)⁺ peak (from one ³⁷Cl), and an (M+4)⁺ peak (from two ³⁷Cl atoms) with a relative intensity ratio of approximately 9:6:1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass to a high degree of accuracy. Predicted collision cross-section (CCS) values can also aid in identification. waters.com
Table 5: Predicted Mass Spectrometry (MS) Data
| Ion Adduct | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 191.9545 | Molecular ion with ³⁵Cl isotopes. waters.comwaters.com |
| [M+2]⁺ | 193.9515 | Molecular ion with one ³⁷Cl isotope. |
| [M+4]⁺ | 195.9486 | Molecular ion with two ³⁷Cl isotopes. |
| [M+H]⁺ | 192.9618 | Protonated molecule. waters.com |
| [M+Na]⁺ | 214.9437 | Sodiated molecule. waters.com |
Quantitative Determination and Impurity Profiling
The precise quantification of this compound and the thorough characterization of its impurities are fundamental to ensuring its quality and suitability for subsequent applications, particularly in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The most prevalent analytical techniques for these tasks are high-performance liquid chromatography (HPLC) and gas chromatography (GC). ekb.egijprajournal.comijprs.com
Method development for the quantitative analysis of this compound typically involves the optimization of several key parameters. For HPLC, this includes selecting the appropriate stationary phase (column), mobile phase composition, and flow rate. ekb.egresearchgate.net For GC, critical parameters include the column type, temperature program, and injection method. ijprajournal.comnih.gov The choice of detector is also crucial, with ultraviolet (UV) detection being common for HPLC and mass spectrometry (MS) for GC, which provides enhanced sensitivity and specificity. ekb.egijprajournal.com Validation of these analytical methods is performed in accordance with guidelines from the International Council for Harmonisation (ICH) to ensure they meet standards for accuracy, precision, specificity, linearity, and robustness. ekb.egnih.gov
Impurity profiling is the process of identifying and quantifying any unwanted chemical substances within a sample of this compound. thermofisher.com These impurities can stem from various sources, including unreacted starting materials, by-products from the synthetic process, or degradation products. thermofisher.com The identification of unknown impurities often necessitates the use of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). ijprajournal.comijprs.com These methods provide valuable information on the molecular weight and fragmentation patterns of impurities, aiding in their structural elucidation. ijprajournal.comthermofisher.com
Table 1: Illustrative HPLC Method Parameters for Quantitative Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical but representative set of HPLC conditions.
Table 2: Potential Impurities in this compound and Their Likely Origins
| Impurity | Potential Source |
|---|---|
| 2,4-Dichlorobenzaldehyde | Isomeric impurity from synthesis |
| 3,4-Dichloronitrobenzene | Starting material in some synthetic routes |
| 2,4-Dichloro-5-fluorobenzoic acid | Oxidation of the aldehyde functional group. smolecule.com |
| Residual Solvents (e.g., Toluene, Dimethylformamide) | Remnants from the reaction or purification stages |
This table lists common types of impurities that could be present.
Quality Control and Assurance in Industrial Production
In a manufacturing environment, stringent quality control (QC) and quality assurance (QA) systems are indispensable for ensuring that every batch of this compound consistently meets predetermined quality standards. rsc.orgwho.int This comprehensive approach encompasses the rigorous testing of raw materials, continuous in-process monitoring, and final product analysis. lcms.cz
QA sets the overarching framework for maintaining product quality. This includes the creation and implementation of standard operating procedures (SOPs), meticulous documentation practices, and thorough training for all personnel involved in the manufacturing process. who.int QC, in contrast, is the practical application of analytical testing to monitor the production process and verify the quality of the final product. lcms.cz
Key components of quality control for the production of this compound include:
Raw Material Testing: This involves verifying the identity and purity of all starting materials and reagents to prevent the introduction of impurities from the outset.
In-Process Monitoring: Regular sampling and analysis are conducted at critical points during manufacturing to ensure the reaction is progressing as intended and to manage the formation of any impurities.
Final Product Testing: The final, isolated product undergoes a comprehensive battery of tests to confirm its identity, purity (assay), impurity profile, and physical characteristics such as melting point and appearance. clearsynth.com
Stability Testing: The stability of the compound is assessed under various environmental conditions to determine its shelf-life and appropriate storage requirements. lcms.cz
The analytical methods employed for QC are typically the same validated HPLC or GC methods developed for quantitative determination and impurity profiling. ekb.egijprajournal.com The outcomes of all QC tests are formally documented in a Certificate of Analysis (CoA) for each batch, which provides a detailed summary of the test results against the established specifications. clearsynth.com
Table 3: Exemplary Specification Sheet for this compound
| Test | Specification | Analytical Method |
|---|---|---|
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to reference spectrum | Infrared (IR) or Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Assay (Purity) | ≥ 98% apolloscientific.co.uk | HPLC or GC |
| Single Impurity | ≤ 0.2% | HPLC or GC |
| Total Impurities | ≤ 1.0% | HPLC or GC |
| Melting Point | 39-41 °C smolecule.com | Melting Point Apparatus |
| Loss on Drying | ≤ 0.5% | Gravimetric Analysis |
This table provides an example of typical quality specifications for this compound.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Toluene |
| Dimethylformamide |
| 2,4-Dichlorobenzaldehyde |
| 3,4-Dichloronitrobenzene |
Future Research Directions and Emerging Trends
Novel Catalytic Systems for Enhanced Synthesis
The synthesis of halogenated benzaldehydes is continually being optimized, with a strong focus on developing novel catalytic systems. Future research is anticipated to move beyond traditional methods toward catalysts that offer higher yields, greater selectivity, and more environmentally benign reaction conditions.
Key Research Thrusts:
Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary phosphonium (B103445) and ammonium (B1175870) salts, has shown promise in fluorination reactions of halogenated benzaldehydes. googleapis.com Future work will likely focus on designing more robust and recyclable phase-transfer catalysts specifically tailored for the synthesis of 2,4-Dichloro-5-fluorobenzaldehyde, aiming to improve reaction rates and simplify product purification. googleapis.com
Solid Superacid and Zeolite Catalysts: Research into solid acid catalysts, including composite zeolite solid superacid catalysts, is an emerging trend. patsnap.com These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced corrosion issues. Applying these systems to the synthesis of this compound or its immediate precursors could lead to more sustainable and industrially scalable processes. patsnap.com
Homogeneous Metal Catalysis: Exploration of advanced homogeneous catalysts could provide new routes for the formylation or functionalization of the dichlorofluorobenzene ring system, potentially offering milder reaction conditions and novel synthetic pathways.
A comparative look at catalyst types highlights this trend:
| Catalyst Type | Traditional Application | Emerging Focus for Halogenated Aromatics | Potential Advantages |
| Lewis Acids (e.g., AlCl₃) | Friedel-Crafts acylation | N/A | High reactivity |
| Phase-Transfer Catalysts | Anion exchange | Fluorination of chloro-aromatics | Milder conditions, solvent reduction googleapis.com |
| Solid Acid Catalysts | Various hydrocarbon conversions | Synthesis of intermediates like benzoyl chlorides patsnap.com | Reusability, reduced waste, process simplification patsnap.com |
Flow Chemistry Applications in this compound Production
Flow chemistry, or continuous flow processing, is revolutionizing chemical manufacturing from laboratory scale to industrial production. amt.ukmdpi.com Its application to the synthesis of this compound is a significant emerging trend, promising enhanced safety, efficiency, and scalability. nih.gov
The shift from batch to continuous processing offers several key advantages, particularly for reactions involving hazardous reagents or requiring precise control over reaction parameters. nih.govresearchgate.net Fluorination and halogenation reactions, which are central to the synthesis of this compound, can be managed more safely and efficiently in flow reactors due to superior heat and mass transfer. amt.uknih.gov
Advantages of Flow Chemistry:
Enhanced Safety: Small reactor volumes minimize the risk associated with handling potentially hazardous materials and exothermic reactions. nih.gov
Improved Efficiency and Yield: Precise control over temperature, pressure, and mixing leads to cleaner reactions, fewer byproducts, and higher yields. researchgate.net
Scalability: Scaling up production is more straightforward in flow systems compared to traditional batch reactors, bridging the gap between lab-scale discovery and commercial production. nih.gov
Automation: Flow chemistry setups can be easily automated, allowing for high-throughput screening of reaction conditions and process optimization. vapourtec.com
The synthesis of the related compound 2,4-dichloro-5-fluorobenzoyl chloride has already been demonstrated using a tube reactor system, underscoring the feasibility and benefits of applying continuous flow principles to this class of chemicals. chemicalbook.com
Exploration of New Derivatization Pathways
This compound serves as a crucial starting material for a wide array of more complex molecules. smolecule.com While established derivatization reactions include oxidation to the corresponding carboxylic acid and reduction to the benzyl (B1604629) alcohol, future research is focused on exploring novel transformation pathways to access new chemical entities with unique properties. smolecule.com
Emerging Areas of Derivatization:
Synthesis of Novel Heterocycles: The compound is a key building block for creating heterocyclic compounds. smolecule.com Future efforts will likely target the synthesis of more complex and diverse heterocyclic systems for evaluation as potential therapeutic agents, particularly in areas like anticonvulsants and antimicrobials. smolecule.com
Development of Advanced Schiff Bases: The aldehyde functional group readily undergoes condensation reactions to form Schiff bases, which are known to interact with biological targets. smolecule.com Exploring reactions with novel amines could yield Schiff base derivatives with tailored electronic and steric properties for enhanced biological activity.
Creation of Functional Materials: The unique electronic properties conferred by the halogen substituents make this compound an attractive precursor for materials science. smolecule.com Research is expanding into its use for synthesizing novel fluorescent materials, liquid crystals, and organic semiconductors for applications in devices like OLEDs. smolecule.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They involve systematically modifying a molecule's structure to understand how these changes affect its biological activity or physical properties. gardp.orgdrugdesign.org For derivatives of this compound, SAR studies are crucial for optimizing their function as potential drugs or advanced materials.
The core principle of SAR is to build a correlation between a molecule's chemical structure and its observed activity. gardp.org This allows chemists to rationally design new molecules with improved potency, selectivity, or reduced toxicity. gardp.orgdrugdesign.org
Hypothetical SAR Study on a Derivative Series:
| Modification Site | Structural Change | Potential Impact on Activity |
| Aldehyde Group | Conversion to oxime, hydrazone, or Schiff base | Alter binding interactions with biological targets; modify solubility and stability. |
| Phenyl Ring (Position 2-Chloro) | Replacement with other halogens (Br, I) or small alkyl groups | Modulate electronic and steric properties, influencing receptor fit or material packing. |
| Phenyl Ring (Position 4-Chloro) | Substitution with electron-donating or withdrawing groups | Tune the overall electron density of the ring, affecting reactivity and binding affinity. |
| Phenyl Ring (Position 5-Fluoro) | Replacement with H or other halogens | Investigate the role of the fluorine atom in target binding, often crucial for metabolic stability or binding interactions. |
By synthesizing and testing a library of such derivatives, researchers can map out the structural requirements for a desired effect, a strategy successfully employed in the development of various therapeutic agents, including kinase inhibitors and antimalarial compounds. drugdesign.orgnih.gov
Advanced Computational Modeling for Drug Discovery and Material Design
Computational modeling has become an indispensable tool in modern chemical research, accelerating the design and discovery of new molecules. nih.gov For derivatives of this compound, in silico methods are an emerging trend for predicting their potential as both therapeutic agents and functional materials.
Key Computational Techniques:
Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov For derivatives of this compound, docking studies can help identify potential biological targets and guide the design of more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity. nih.gov A robust QSAR model can predict the activity of unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.govjmaterenvironsci.com
ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of a drug candidate. nih.gov This early-stage screening helps to identify compounds with favorable pharmacokinetic profiles and avoid costly failures later in the development pipeline. nih.gov
These computational approaches, often used in concert, provide a powerful framework for rational design. They enable scientists to filter vast virtual libraries of potential derivatives, optimize lead compounds, and design novel molecules with desired properties, significantly streamlining the research and development process. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dichloro-5-fluorobenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via selective halogenation of benzaldehyde derivatives. For example, chlorination and fluorination steps require precise pH control (pH 10–10.2) and temperature (room temperature) to avoid over-halogenation . Nitration followed by reduction and oxidation may also yield the target compound, but side reactions (e.g., para-substitution) must be mitigated using directing groups. Recrystallization in ethanol/water mixtures improves purity (>98%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm substitution patterns (e.g., coupling constants distinguish ortho/para fluorine-chlorine interactions) .
- IR Spectroscopy : The carbonyl stretch (C=O) near 1700 cm and C-F/C-Cl vibrations (1100–600 cm) validate functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, particularly for detecting residual starting materials like 2,4-dichloro-5-fluorobenzoic acid .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks .
- First Aid : Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for inhalation/ingestion .
- Storage : Keep in amber glass vials at 2–8°C to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR shifts (e.g., carbonyl carbon variability) may arise from solvent polarity or impurities. Cross-validate using high-resolution mass spectrometry (HRMS) and computational tools (DFT calculations) to assign peaks accurately. For example, DFT-predicted chemical shifts for C-5 (fluorine-substituted carbon) should align within ±2 ppm of experimental data .
Q. How can the reactivity of this compound be leveraged in heterocyclic synthesis?
- Methodological Answer : The aldehyde group undergoes condensation with hydrazines or amines to form Schiff bases, which cyclize into 1,3,4-oxadiazoles under microwave irradiation (e.g., 80°C, 30 min). Fluorine’s electron-withdrawing effect enhances electrophilicity at the carbonyl, accelerating nucleophilic attack. Monitor by TLC (silica gel, hexane:ethyl acetate = 3:1) .
Q. What role does this compound play in designing enzyme inhibitors?
- Methodological Answer : The compound serves as a precursor for fluorinated pharmacophores. For instance, coupling with thiosemicarbazides yields thiazolidinones with antifungal activity (IC = 2–8 μM against Candida albicans). Docking studies suggest chlorine and fluorine substituents enhance binding to cytochrome P450 active sites .
Q. How do solvent effects influence the compound’s stability during long-term storage?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the aldehyde via hydrogen bonding but may promote hydrolysis in humid conditions. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation in anhydrous acetonitrile, whereas aqueous solutions degrade >20% .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
